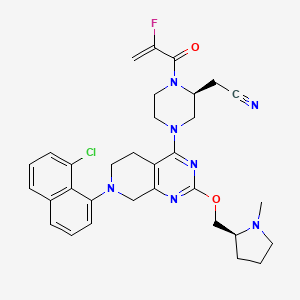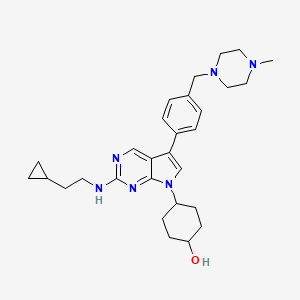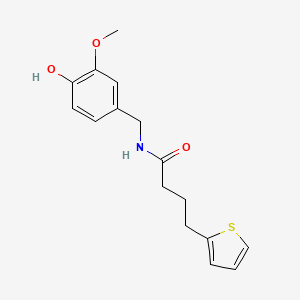
N-(Amino-peg3)-n-bis(peg3-acid)
Descripción general
Descripción
N-(Amino-peg3)-n-bis(peg3-acid) is a polyethylene glycol (PEG) derivative that contains both amino and carboxylic acid functional groups. This compound is known for its hydrophilicity, which enhances its solubility in aqueous media. The presence of both amino and carboxylic acid groups makes it a versatile reagent in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Amino-peg3)-n-bis(peg3-acid) typically involves the reaction of polyethylene glycol with amino and carboxylic acid groups. One common method is to react polyethylene glycol with an amino group in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS) to form a stable amide bond . The reaction conditions usually involve mild temperatures and neutral pH to ensure the stability of the functional groups.
Industrial Production Methods
In industrial settings, the production of N-(Amino-peg3)-n-bis(peg3-acid) involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and stringent quality control measures ensures the production of a reagent-grade compound suitable for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(Amino-peg3)-n-bis(peg3-acid) undergoes various chemical reactions, including:
Amidation: The amino group reacts with carboxylic acids to form amide bonds.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Amidation: EDC or NHS as coupling reagents, mild temperatures, and neutral pH.
Esterification: Acid catalysts such as sulfuric acid, elevated temperatures.
Substitution: Nucleophiles such as alkyl halides, basic conditions.
Major Products
Amides: Formed from amidation reactions.
Esters: Formed from esterification reactions.
Substituted Amines: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N-(Amino-peg3)-n-bis(peg3-acid) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules to enhance solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of biocompatible materials and surface coatings
Mecanismo De Acción
The mechanism of action of N-(Amino-peg3)-n-bis(peg3-acid) involves its ability to form stable covalent bonds with other molecules through its amino and carboxylic acid groups. This allows it to act as a linker or spacer in various chemical and biological systems. The hydrophilic nature of the PEG units enhances the solubility and biocompatibility of the modified molecules, making it an ideal reagent for applications in drug delivery and biomolecule modification .
Comparación Con Compuestos Similares
Similar Compounds
Amino-PEG3-acid: Contains only one amino and one carboxylic acid group.
Azido-PEG3-amine: Contains an amino group and an azide group, used in click chemistry.
t-Boc-N-amido-PEG3-acid: Contains a Boc-protected amino group and a carboxylic acid group.
Uniqueness
N-(Amino-peg3)-n-bis(peg3-acid) is unique due to the presence of multiple PEG units and both amino and carboxylic acid groups, which provide enhanced solubility and versatility in chemical modifications. This makes it particularly useful in applications requiring high solubility and biocompatibility .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52N2O13/c27-3-9-35-15-21-41-24-18-38-12-6-28(4-10-36-16-22-39-19-13-33-7-1-25(29)30)5-11-37-17-23-40-20-14-34-8-2-26(31)32/h1-24,27H2,(H,29,30)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOXWPGAUQMIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B609342.png)


![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)



![N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B609352.png)

